6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the triazole ring is particularly significant due to its ability to interact with various biological targets through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with acyl hydrazides to form the triazole ring . This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include hydrazine, ethyl acetate, and various catalysts to facilitate the formation of the triazole and pyrimidine rings .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole or pyrimidine rings .
Scientific Research Applications
6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. For example, it can inhibit enzymes involved in inflammatory pathways or interact with proteins that regulate cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
Anastrozole: Another triazole-containing compound used in the treatment of breast cancer.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
What sets 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide apart is its unique combination of the triazole and pyrimidine rings, which provides a distinct set of biological activities. This dual-ring structure allows it to interact with a broader range of biological targets, making it a versatile compound in pharmaceutical research .
Properties
IUPAC Name |
6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-7-3-6(10-4-11-7)8(16)14-9-12-5-13-15-9/h3-5H,2H2,1H3,(H2,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKHQVQQIPYBJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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